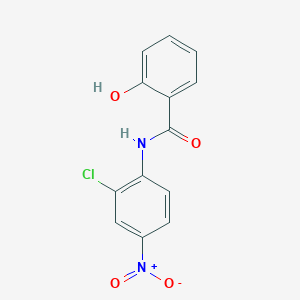![molecular formula C16H15NO2 B187606 2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-62-1](/img/structure/B187606.png)
2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that is commonly referred to as BIQ. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.
科学的研究の応用
BIQ has been studied extensively due to its potential applications in various fields. In medicine, BIQ has been shown to have anticancer properties. Studies have shown that BIQ can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. BIQ has also been studied for its potential use as an antiviral agent. In materials science, BIQ has been studied for its potential use as a fluorescent probe for detecting metal ions.
作用機序
The mechanism of action of BIQ in cancer cells involves the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, BIQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are involved in DNA replication and repair. By inhibiting these enzymes, BIQ can induce apoptosis in cancer cells.
生化学的および生理学的効果
Studies have shown that BIQ has a number of biochemical and physiological effects. In cancer cells, BIQ has been shown to induce apoptosis and inhibit cell proliferation. In addition, BIQ has been shown to have anti-inflammatory properties. Studies have also shown that BIQ can inhibit the activity of certain enzymes that are involved in oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using BIQ in lab experiments is that it is relatively easy to synthesize and purify. In addition, BIQ has been shown to have a high degree of selectivity for certain enzymes, which makes it a useful tool for studying enzyme activity. However, one limitation of using BIQ in lab experiments is that it can be toxic to cells at high concentrations. Therefore, it is important to carefully control the concentration of BIQ in experiments.
将来の方向性
There are a number of future directions for research on BIQ. One area of research is the development of BIQ-based fluorescent probes for detecting metal ions. Another area of research is the development of BIQ derivatives with improved anticancer properties. In addition, further studies are needed to fully understand the mechanism of action of BIQ in cancer cells and other biological systems.
In conclusion, BIQ is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of BIQ involves the reaction of 2-nitrobenzaldehyde with butylamine in the presence of a reducing agent. BIQ has been studied for its potential use as an anticancer agent and as a fluorescent probe for detecting metal ions. The mechanism of action of BIQ involves the inhibition of certain enzymes that are involved in cell proliferation and survival. BIQ has a number of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are a number of future directions for research on BIQ, including the development of BIQ-based fluorescent probes and the development of BIQ derivatives with improved anticancer properties.
合成法
The synthesis of BIQ involves the reaction of 2-nitrobenzaldehyde with butylamine in the presence of a reducing agent. The resulting product is then subjected to a cyclization reaction to form BIQ. This synthesis method has been optimized to produce high yields of BIQ with good purity.
特性
IUPAC Name |
2-butylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-3-10-17-15(18)12-8-4-6-11-7-5-9-13(14(11)12)16(17)19/h4-9H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVVQORSPIPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219199 | |
| Record name | 2-Butyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
CAS RN |
6914-62-1 | |
| Record name | n-Butylnaphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC525244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BUTYLNAPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O11L8K59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)

![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)

![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)

